6-methoxy-1-{[(9-methyl-9H-purin-6-yl)amino]methyl}-1,2,3,4-tetrahydronaphthalen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methoxy-1-{[(9-methyl-9H-purin-6-yl)amino]methyl}-1,2,3,4-tetrahydronaphthalen-1-ol is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxy group, a naphthalen-1-ol core, and a purin-6-yl moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-1-{[(9-methyl-9H-purin-6-yl)amino]methyl}-1,2,3,4-tetrahydronaphthalen-1-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the naphthalen-1-ol core: This can be achieved through a Friedel-Crafts acylation reaction, followed by reduction.
Introduction of the methoxy group: This step involves the methylation of the hydroxyl group using methyl iodide in the presence of a base.
Attachment of the purin-6-yl moiety: This is accomplished through a nucleophilic substitution reaction, where the purin-6-ylamine reacts with a suitable leaving group on the naphthalen-1-ol core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-1-{[(9-methyl-9H-purin-6-yl)amino]methyl}-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The naphthalen-1-ol core can be reduced to a dihydro derivative using reducing agents like sodium borohydride.
Substitution: The purin-6-yl moiety can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 6-hydroxy-1-[[(9-methylpurin-6-yl)amino]methyl]-3,4-dihydro-2H-naphthalen-1-ol.
Reduction: Formation of 6-methoxy-1-[[(9-methylpurin-6-yl)amino]methyl]-tetrahydro-2H-naphthalen-1-ol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
6-methoxy-1-{[(9-methyl-9H-purin-6-yl)amino]methyl}-1,2,3,4-tetrahydronaphthalen-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-methoxy-1-{[(9-methyl-9H-purin-6-yl)amino]methyl}-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on cell surfaces.
Altering gene expression: Influencing the transcription and translation of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-1-[[(9-methylpurin-6-yl)amino]methyl]-tetrahydro-2H-naphthalen-1-ol: A reduced derivative with similar chemical properties.
6-Hydroxy-1-[[(9-methylpurin-6-yl)amino]methyl]-3,4-dihydro-2H-naphthalen-1-ol: An oxidized derivative with different reactivity.
Uniqueness
6-methoxy-1-{[(9-methyl-9H-purin-6-yl)amino]methyl}-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group, naphthalen-1-ol core, and purin-6-yl moiety contribute to its versatility in various applications.
Properties
IUPAC Name |
6-methoxy-1-[[(9-methylpurin-6-yl)amino]methyl]-3,4-dihydro-2H-naphthalen-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-23-11-22-15-16(20-10-21-17(15)23)19-9-18(24)7-3-4-12-8-13(25-2)5-6-14(12)18/h5-6,8,10-11,24H,3-4,7,9H2,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXUKBKFQQSFZJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=CN=C21)NCC3(CCCC4=C3C=CC(=C4)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.